3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 887576-83-2
VCID: VC3957603
InChI: InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-3-4-10-5-6(7)8/h3-5H,1-2H2,(H,11,13)
SMILES: C1CC(=O)NC2=C(C1=O)C=NC=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

CAS No.: 887576-83-2

Cat. No.: VC3957603

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione - 887576-83-2

Specification

CAS No. 887576-83-2
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 3,4-dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
Standard InChI InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-3-4-10-5-6(7)8/h3-5H,1-2H2,(H,11,13)
Standard InChI Key JLJMSJITZYJEFM-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C(C1=O)C=NC=C2
Canonical SMILES C1CC(=O)NC2=C(C1=O)C=NC=C2

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s core consists of a pyridine ring fused to a seven-membered azepine ring, with ketone groups at positions 2 and 5. The numbering system follows IUPAC conventions, where the pyridine nitrogen occupies position 1, and the azepine ring is annulated at the [4,3-B] positions . Key structural features include:

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
CAS Registry Number887576-77-4
IUPAC Name3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

The fused bicyclic system introduces strain, influencing its reactivity and conformational flexibility. X-ray crystallographic data for related pyridoazepines reveal nonplanar geometries due to torsional effects in the seven-membered ring .

Tautomeric Behavior

Like its diazepine analogs, this compound may exhibit imino/enamino tautomerism. Studies on 3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-ones demonstrate that the oxo-imino tautomer dominates in solution, with minor contributions from enamino forms . For 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione, computational models (e.g., GIAO/B3LYP/6-311++G(d,p)) predict similar behavior, though experimental validation is pending .

Synthetic Pathways and Challenges

Regiospecific Synthesis

The synthesis of pyridoazepines typically involves condensation reactions between diaminopyridines and β-ketoesters. For example, 3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-ones are prepared via refluxing 2,3-diaminopyridines with ethyl aroylacetates in xylene . Adapting this method to 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione would require:

  • Precursor Selection: 3,4-Diaminopyridine derivatives as starting materials.

  • Cyclization Conditions: Prolonged heating (120°C) in high-boiling solvents to facilitate ring closure .

  • Purification Challenges: Isolation of the desired product from regioisomeric byproducts, necessitating chromatography or recrystallization .

Intermediate Isolation

Open-chain intermediates, such as 26 and 27 in diazepine syntheses, have been characterized during analogous reactions . These intermediates form via initial condensation of the amino group with the ester carbonyl, followed by cyclodehydration. Monitoring reaction progress via NMR or HPLC is critical to optimize yields .

Structural Elucidation Techniques

Spectroscopic Analysis

Multinuclear NMR (¹H, ¹³C, ¹⁵N) provides definitive evidence for tautomeric forms and regiochemistry:

  • ¹H NMR: Protons adjacent to carbonyl groups (e.g., H3 in 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones) resonate downfield (δ 3.62–3.74 ppm) .

  • ¹³C NMR: Ketone carbons appear at δ 166–161 ppm, while aromatic carbons range from δ 115–147 ppm .

  • ¹⁵N NMR: Pyridine nitrogen (N1) resonates near δ −230 ppm, distinct from azepine nitrogens .

X-ray Crystallography

Crystal structures of related compounds (e.g., 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one) confirm nonplanar geometries. The seven-membered ring adopts a boat-like conformation, with torsional angles of 10–15° between the pyridine and azepine moieties . Similar distortions are anticipated for 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione.

Computational Modeling and Dynamics

Chemical Shift Predictions

Gauge-invariant atomic orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level accurately predict NMR chemical shifts for pyridoazepines (R² > 0.95) . For example:

  • Calculated δ for C4 (azepine ketone): 161.1 ppm vs. experimental 159.3–166.3 ppm .

  • Deviations (<2 ppm) arise from solvent effects and crystal packing.

Ring Inversion Barriers

The energy barrier for seven-membered ring inversion in pyridoazepines ranges from 50–70 kJ/mol, as determined by dynamic NMR and DFT calculations . Substituents (e.g., halogens, alkyl groups) modulate this barrier by 5–10 kJ/mol via steric and electronic effects .

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